Disperse Blue 26

Vue d'ensemble

Description

Disperse Blue 26 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. These dyes are characterized by their low water solubility and ability to disperse in water, making them suitable for hydrophobic fibers. This compound is known for its vibrant blue color and is widely used in the textile industry.

Mécanisme D'action

Target of Action

C.I. Disperse Blue 26 is a class of water-insoluble dyes that primarily target synthetic fibers . These fibers, including polyester, acetate, and polyamide, are the main substrates for the dye. The dye penetrates these fibers and is held in place by physical forces without forming chemical bonds .

Mode of Action

The mode of action of C.I. This compound involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces .

Biochemical Pathways

The specific biochemical pathways affected by CIInstead, the dye’s effect is primarily physical, involving the penetration of the fiber substrate and the establishment of physical interactions that hold the dye in place .

Pharmacokinetics

As a dye used in the textile industry, the pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are not typically applicable or studied for C.I. This compound. The dye’s solubility and its ability to penetrate and adhere to synthetic fibers are critical factors influencing its effectiveness .

Result of Action

The primary result of C.I. This compound’s action is the coloration of synthetic fibers. The dye imparts a blue color to the fibers, which is resistant to washing and rubbing, indicating good fastness properties . The introduction of bis-N-acetoxyethyl groups to the dye molecules has been shown to enhance these properties, resulting in increased dye adsorption on polyester fibers and high dyeing uptake .

Action Environment

The action of C.I. This compound is influenced by various environmental factors. For instance, the dyeing properties of disperse dyes can be improved in non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), which leads to lower solubility of the dye and thus higher dyeing uptake . Furthermore, the dye’s performance can be affected by the presence of other chemicals in the dye bath, the temperature and pH of the dyeing process, and the specific characteristics of the synthetic fibers being dyed .

Analyse Biochimique

Biochemical Properties

C.I. Disperse Blue 26 plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially inhibiting or altering their activity. For instance, C.I. This compound can bind to enzymes such as cytochrome P450, affecting their ability to metabolize other compounds. Additionally, it may interact with proteins involved in cellular signaling pathways, leading to changes in cellular responses .

Cellular Effects

C.I. This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to C.I. This compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. This compound can also disrupt cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of C.I. This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, C.I. This compound can bind to DNA, potentially causing mutations or altering gene expression. It can also inhibit the activity of enzymes such as cytochrome P450, leading to the accumulation of toxic metabolites. Furthermore, C.I. This compound can activate signaling pathways that result in the production of reactive oxygen species, contributing to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. This compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that C.I. This compound can degrade into smaller, potentially more toxic compounds over time. Long-term exposure to this dye has been associated with chronic health effects, including carcinogenicity and genotoxicity. These temporal effects highlight the importance of monitoring the stability and degradation products of C.I. This compound in laboratory studies .

Dosage Effects in Animal Models

The effects of C.I. This compound vary with different dosages in animal models. At low doses, this compound may cause mild cellular stress and metabolic alterations. At higher doses, C.I. This compound can induce significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects. These findings underscore the importance of determining safe exposure levels for C.I. This compound .

Metabolic Pathways

C.I. This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, causing oxidative damage and disrupting normal cellular functions. The metabolic flux of C.I. This compound can also affect the levels of other metabolites, potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, C.I. This compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis and distributed to various cellular compartments. It may also bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of C.I. This compound within specific tissues can influence its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of C.I. This compound can impact its activity and function. This compound has been found to localize in cellular organelles such as mitochondria and the endoplasmic reticulum. The targeting signals and post-translational modifications of C.I. This compound can direct it to specific compartments, where it can exert its effects. For example, its accumulation in mitochondria can lead to mitochondrial dysfunction and increased production of reactive oxygen species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Disperse Blue 26 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The typical synthetic route includes the following steps:

Nitration: Anthraquinone is nitrated to form nitroanthraquinone.

Reduction: The nitro group is reduced to an amino group, resulting in aminoanthraquinone.

Diazotization: The amino group is diazotized to form a diazonium salt.

Coupling: The diazonium salt is coupled with a suitable coupling component, such as a phenol or aniline derivative, to form the final dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is typically produced in a finely ground powder form, which is then mixed with dispersing agents to improve its solubility and application properties.

Analyse Des Réactions Chimiques

Types of Reactions

Disperse Blue 26 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the dye into its corresponding amine derivatives.

Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.

Applications De Recherche Scientifique

Disperse Blue 26 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing biological specimens.

Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.

Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.

Comparaison Avec Des Composés Similaires

Disperse Blue 26 can be compared with other similar disperse dyes, such as:

- Disperse Blue 1

- Disperse Blue 3

- Disperse Blue 7

- Disperse Blue 35

- Disperse Blue 106

- Disperse Blue 124

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. It is particularly valued for its vibrant blue hue and excellent fastness properties, making it a preferred choice for dyeing synthetic fibers.

Activité Biologique

Disperse Blue 26 (CAS No. 3860-63-7) is a synthetic dye primarily used in the textile industry, particularly for dyeing polyester fabrics. Its biological activity has garnered attention due to its potential health effects and antimicrobial properties. This article explores the biological activity of this compound, including its allergenic potential, antimicrobial effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N). Its molecular formula is , and it exhibits a unique chromophore structure that contributes to its dyeing properties and biological interactions.

Allergic Reactions and Toxicity

Research indicates that this compound can cause allergic reactions, particularly in individuals with sensitive skin. A review of 54 studies on contact allergies from disperse dyes highlighted that this compound is among the dyes frequently implicated in allergic dermatitis . The prevalence of contact allergy to disperse dyes was noted to be over 1% in screening studies, emphasizing the need for caution in its application.

Case Study: Allergenic Potential

In a proficiency test conducted by the Institute for Interlaboratory Studies, samples treated with this compound showed varying concentrations, with some laboratories reporting levels exceeding regulatory limits for allergenic dyestuffs (50 mg/kg) as per Öko-tex standards . This variability raises concerns about the safety of textiles dyed with this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of disperse dyes, including this compound. The incorporation of various functional groups into the dye's structure can enhance its antibacterial efficacy. For instance, modifications to the heterocyclic ring structure have been shown to improve antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

A study focused on synthesizing new disperse dyes indicated that certain structural modifications could lead to increased antibacterial activity comparable to standard reference drugs. This suggests that while this compound may pose risks in terms of allergenic potential, it also holds promise for applications in antimicrobial textiles .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other disperse dyes:

| Dye Name | CAS Number | Allergenic Potential | Antibacterial Activity | Comments |

|---|---|---|---|---|

| This compound | 3860-63-7 | High | Moderate | Frequently implicated in allergic reactions |

| Disperse Orange 3 | 12222-75-2 | High | Moderate | Similar allergenic profile |

| Disperse Blue 106 | 2878-23-1 | Moderate | High | Noted for significant antibacterial properties |

| Disperse Red 11 | 2878-23-1 | High | Low | Less effective against bacteria |

Propriétés

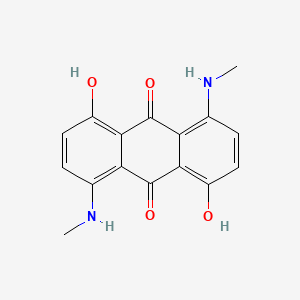

IUPAC Name |

1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZNPGWYVNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063212 | |

| Record name | C.I. Disperse Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3860-63-7 | |

| Record name | Disperse Blue 26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3860-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.